An In-depth Technical Guide to 5-Bromo-2-fluoropyridine-3-carboxaldehyde
An In-depth Technical Guide to 5-Bromo-2-fluoropyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-fluoropyridine-3-carboxaldehyde, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, safety information, a representative synthetic protocol, and its application in the development of targeted therapeutics, with a focus on kinase inhibitors.
Chemical and Physical Properties
5-Bromo-2-fluoropyridine-3-carboxaldehyde is an off-white to pale yellow powder.[1] It is a trifunctional heterocyclic compound, featuring a pyridine core substituted with a bromine atom, a fluorine atom, and a carboxaldehyde group. This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis.
Table 1: Physicochemical Properties of 5-Bromo-2-fluoropyridine-3-carboxaldehyde
| Property | Value | Source(s) |
| CAS Number | 875781-15-0 | [1] |
| Molecular Formula | C₆H₃BrFNO | [1] |
| Molecular Weight | 203.99 g/mol | [1] |
| Appearance | Off-white to pale yellow powder | [1] |
| Boiling Point (Predicted) | 258.2 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.8 ± 0.1 g/cm³ | [1] |
| Mass Spectrum | m/z = 203.8, 205.7 [M+H]⁺ | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the characterization of 5-Bromo-2-fluoropyridine-3-carboxaldehyde. While full spectra are not provided here, typical expected data are as follows:
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the pyridine ring and a distinct downfield signal for the aldehyde proton.
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¹³C NMR: The carbon spectrum would display signals for the six carbons in the molecule, including the carbonyl carbon of the aldehyde.
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IR Spectroscopy: The infrared spectrum would feature a prominent absorption band for the carbonyl (C=O) stretching of the aldehyde group.
Safety and Handling
5-Bromo-2-fluoropyridine-3-carboxaldehyde is classified as an irritant. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H315 | Causes skin irritation |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Reactivity and Synthetic Applications
The unique substitution pattern of 5-Bromo-2-fluoropyridine-3-carboxaldehyde provides multiple avenues for synthetic transformations. The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of various aryl, heteroaryl, or amine substituents. The fluorine atom can undergo nucleophilic aromatic substitution, and the aldehyde group serves as a handle for a wide range of reactions, including reductive amination, Wittig reactions, and condensations.
This compound is a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. 5-Bromo-2-fluoropyridine-3-carboxaldehyde serves as a scaffold to build molecules that can target the ATP-binding site of specific kinases.
Experimental Protocols
Synthesis of 5-Bromo-2-fluoropyridine-3-carboxaldehyde
The following is a representative experimental protocol for the synthesis of 5-Bromo-2-fluoropyridine-3-carboxaldehyde.
Materials:
-
5-bromo-2-fluoropyridine
-
Lithium diisopropylamide (LDA)
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n-Butyllithium (n-BuLi)
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N-formylpiperidine
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Anhydrous tetrahydrofuran (THF)
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10% (w/v) aqueous citric acid solution
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Dichloromethane
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Sodium sulfate
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Cyclohexane
Procedure:
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A solution of lithium diisopropylamine in anhydrous THF is prepared and cooled to -78 °C under a nitrogen atmosphere.
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n-Butyl lithium is added to the solution, and the mixture is stirred for 15 minutes at -78 °C.
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5-bromo-2-fluoropyridine is then added, and the resulting mixture is stirred for 90 minutes at -78 °C.
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N-formylpiperidine is rapidly added to the suspension at -78 °C, and the mixture is stirred vigorously for 60 seconds.
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The reaction is immediately quenched by the addition of a 10% (w/v) aqueous solution of citric acid.
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The mixture is warmed to room temperature and partitioned between water and dichloromethane.
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The aqueous phase is extracted three times with dichloromethane.
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The combined organic phases are dried over sodium sulfate, filtered, and concentrated.
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Crystallization of the crude product from cyclohexane affords 5-bromo-2-fluoro-pyridine-3-carbaldehyde as pale beige flaky crystals.[1]
Application in Drug Discovery: Targeting the PLK1 Signaling Pathway
5-Bromo-2-fluoropyridine-3-carboxaldehyde is a valuable precursor for the synthesis of inhibitors targeting Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that is a key regulator of the cell cycle, particularly during mitosis.[2][3] It is overexpressed in many types of cancer, making it an attractive therapeutic target.[3]
The PLK1 signaling pathway is integral to the G2/M transition, centrosome maturation, spindle assembly, and cytokinesis. PLK1 activates Cdc25C, which in turn activates the Cyclin B/CDK1 complex, a master regulator of mitosis. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.
Onvansertib is a selective PLK1 inhibitor that has shown promise in clinical trials for various cancers.[4][5][6][7] The chemical structure of onvansertib features a substituted pyrazolo[4,3-h]quinazoline core, which can be synthesized from intermediates derived from 5-Bromo-2-fluoropyridine-3-carboxaldehyde.
References
- 1. echemi.com [echemi.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Onvansertib | C24H27F3N8O3 | CID 49792852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
